3-methoxy-5-(propan-2-yl)aniline hydrochloride
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Overview
Description
3-methoxy-5-(propan-2-yl)aniline hydrochloride: is an organic compound with the molecular formula C10H16ClNO. It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the third position and an isopropyl group at the fifth position. The compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-5-(propan-2-yl)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce a nitro group at the fifth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 3-methoxy-5-nitroaniline is subjected to alkylation with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropyl group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-methoxy-5-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, or alcohols in the presence of catalysts or bases.
Major Products:
Oxidation Products: Quinones, nitroso compounds, or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-methoxy-5-(propan-2-yl)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of substituted anilines on biological systems. It may also be used in the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs for various medical conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-methoxy-5-(propan-2-yl)aniline hydrochloride depends on its specific application. In general, the compound may interact with various molecular targets, including enzymes, receptors, and other proteins. The methoxy and isopropyl groups can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects.
Comparison with Similar Compounds
3-methoxyaniline: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain applications.
5-isopropylaniline: Lacks the methoxy group, which may affect its reactivity and binding properties.
3-methoxy-4-(propan-2-yl)aniline: Similar structure but with different substitution pattern, leading to different chemical and biological properties.
Uniqueness: 3-methoxy-5-(propan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and isopropyl groups can enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2763749-52-4 |
---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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